Cyclothiazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.79e-01 g/L

Synonyms

Canonical SMILES

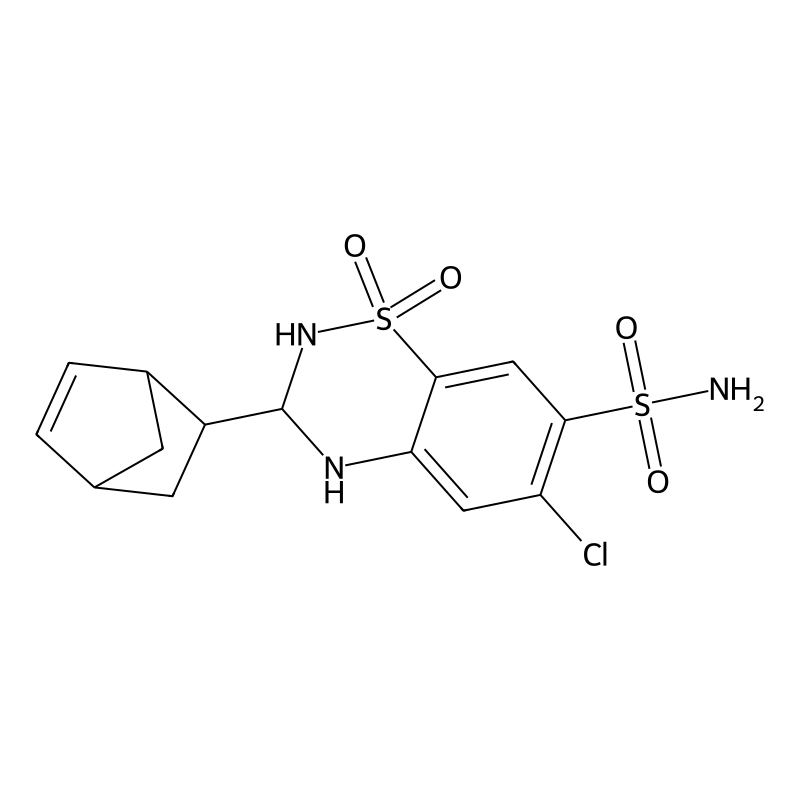

Cyclothiazide is a benzothiadiazide compound, classified as a thiazide diuretic and antihypertensive agent. It was first introduced in the United States in 1963 by Eli Lilly and has since been marketed in various countries, including Europe and Japan. The chemical formula for cyclothiazide is C₁₄H₁₆ClN₃O₄S₂, with a molar mass of approximately 389.87 g/mol. This compound is known for its role in inhibiting sodium and chloride reabsorption in the kidneys, thereby promoting diuresis and reducing hypertension .

- Cyclothiazide can cause electrolyte imbalances, particularly potassium depletion [].

- May elevate blood uric acid levels, increasing the risk of gout [].

- Dizziness, fatigue, and nausea are common side effects [].

- Contraindicated in patients with hypersensitivity, severe kidney disease, and uncontrolled metabolic acidosis [].

Data:

Cyclothiazide is a thiazide diuretic medication that has been widely used for decades in the treatment of hypertension (high blood pressure) []. Beyond its established therapeutic use, cyclothiazide offers valuable applications in scientific research across various fields. Here's a breakdown of its key research applications:

Hypertension Research

As a diuretic, cyclothiazide promotes water excretion from the body, which helps lower blood pressure. Researchers use cyclothizide to study the mechanisms by which diuretics work and their impact on blood pressure regulation []. This research helps in the development of new and improved medications for hypertension.

Kidney Function Studies

Cyclothiazide affects electrolyte balance in the body, particularly sodium and potassium. Researchers use it to investigate kidney function and how the kidneys respond to changes in electrolyte levels []. This research contributes to a better understanding of kidney physiology and the development of treatments for kidney diseases.

Neuroscience Research

Recent research suggests that cyclothiazide may have potential benefits for neurological disorders. Studies are exploring its use in conditions like Alzheimer's disease and dementia, where it may help regulate chloride channels in the brain []. This is an active area of research, and further investigation is needed to determine the efficacy of cyclothiazide for neurological applications.

Cyclothiazide primarily functions by inhibiting the sodium-chloride cotransporter located in the distal convoluted tubule of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, which results in increased excretion of these electrolytes along with water. The mechanism involves blocking the action of sodium-potassium ATPase, which is responsible for maintaining the sodium gradient necessary for reabsorption processes . Additionally, cyclothiazide has been shown to act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, enhancing glutamatergic transmission by reducing receptor desensitization .

Cyclothiazide exhibits significant biological activity beyond its diuretic effects. It acts as a positive allosteric modulator of glutamate receptors, particularly enhancing AMPA receptor-mediated currents. This modulation can increase synaptic transmission efficiency and has implications for neurological functions . Conversely, cyclothiazide also functions as a negative allosteric modulator of GABA A receptors, inhibiting their activity and potentially leading to convulsant effects in animal models . Its dual action on excitatory and inhibitory neurotransmitter systems makes it a unique compound in pharmacology.

The synthesis of cyclothiazide typically involves multi-step organic reactions that include the formation of the benzothiadiazine core structure. While specific synthetic pathways may vary, they generally include:

- Formation of Benzothiadiazine: Starting from thioamide derivatives and chlorinated aromatic compounds.

- Chlorination: Introducing chlorine to achieve the desired substitution pattern.

- Formation of the Thiazide Moiety: Incorporating sulfonamide groups to enhance diuretic properties.

Research on synthetic methodologies continues to evolve, focusing on improving yields and reducing environmental impact .

Cyclothiazide is primarily used in clinical settings for its diuretic properties to manage hypertension and edema associated with various conditions such as heart failure and renal disease. Its ability to modulate glutamate receptors also opens avenues for research into neurological disorders, potentially aiding in conditions characterized by excitotoxicity or impaired synaptic transmission . Furthermore, its effects on GABA A receptors may provide insights into seizure management strategies .

Interaction studies have demonstrated that cyclothiazide can influence various physiological processes through its modulation of neurotransmitter systems. For instance:

- Glutamate System: Cyclothiazide enhances AMPA receptor activity, which could be beneficial in conditions where increased synaptic transmission is desired.

- GABAergic Transmission: Its inhibitory effect on GABA A receptors suggests potential interactions that could exacerbate seizure activity or alter sedation levels when combined with other CNS depressants .

These interactions highlight the importance of understanding cyclothiazide's pharmacodynamics when used alongside other medications.

Cyclothiazide shares structural and functional similarities with other thiazide diuretics but possesses unique properties due to its dual action on neurotransmitter systems. Some similar compounds include:

| Compound Name | Type | Unique Features |

|---|---|---|

| Hydrochlorothiazide | Thiazide Diuretic | Primarily acts as a diuretic without significant CNS effects. |

| Chlorothiazide | Thiazide Diuretic | Similar mechanism but less potent as a neurotransmitter modulator. |

| Diazoxide | Antihypertensive | Primarily acts as a vasodilator; does not modulate neurotransmitter systems significantly. |

| Bendroflumethiazide | Thiazide Diuretic | Used for hypertension; less focus on CNS interactions compared to cyclothiazide. |

Cyclothiazide's unique profile as both a diuretic and a modulator of excitatory/inhibitory neurotransmission distinguishes it from these similar compounds, making it an intriguing subject for further research and application in both cardiovascular and neurological contexts .

Classical Benzothiadiazine Ring Formation

The foundational synthesis of cyclothiazide represents a landmark achievement in thiazide diuretic development, originating from the pioneering work of Frederick Novello and James Sprague at Merck Sharp & Dohme in the 1960s [1]. The first commercial synthesis protocol established the fundamental ring closure methodology that remains influential in contemporary benzothiadiazine chemistry.

The original synthesis employed chlorosulfonyl isocyanate as the key cyclization reagent, facilitating the formation of the characteristic 1,2,4-benzothiadiazine 1,1-dioxide core structure [1] [2]. This methodology involved the reaction of appropriately substituted anilines with chlorosulfonyl isocyanate in the presence of anhydrous aluminum chloride, conducted in refluxing nitromethane to achieve ring closure in moderate yields of 20-40% [3].

Hydrazine-Mediated Cyclization Improvements

Significant improvements to the original synthesis were achieved through the development of hydrazine-mediated ring closure protocols [4]. King and colleagues demonstrated that the problematic reproducibility issues associated with the formyl-based approach could be addressed by modifying the reaction sequence. The improved methodology involved the transformation of sodium 2-formylbenzenesulfonate to 2-formylbenzenesulfonyl chloride, followed by cyclization with hydrazine to yield superior results compared to the direct hydrazone formation route [4].

This refined approach provided enhanced yields of 40-70% and demonstrated greater reproducibility across different reaction scales [4]. The method became particularly valuable for preparing 4-aryl-substituted benzothiadiazine derivatives, which serve as important intermediates for various pharmaceutical applications [4].

Enantioselective Approaches to Cyclothiazide Analogues

Chiral Bicyclo[2.2.1]heptane Intermediates

The development of enantioselective synthesis routes for cyclothiazide analogues represents a sophisticated advancement in stereochemical control within benzothiadiazine chemistry. The seminal work reported in the Journal of the American Chemical Society demonstrated a comprehensive strategy for accessing all eight stereoisomers of dihydromethylcyclothiazide with remarkable stereochemical purity [6] [7] [8].

The synthetic approach employed four distinct chiral bicyclo[2.2.1]heptane-2-carboxaldehyde intermediates as the stereochemical foundation: (1R-exo)-, (1R-endo)-, (1S-exo)-, and (1S-endo)-2-methylbicyclo[2.2.1]heptane-2-carboxaldehyde [6] [7]. Each of these intermediates provided access to a pair of diastereomers, which were subsequently resolved through high-performance liquid chromatography to afford enantiomerically pure products with greater than 95% enantiomeric excess [6] [7].

High-Performance Liquid Chromatography Resolution

The resolution of diastereomeric pairs represented a critical advancement in the preparation of enantiopure cyclothiazide analogues [6] [7]. The HPLC separation methodology enabled the isolation of individual stereoisomers from complex mixtures, providing researchers with unprecedented access to stereochemically defined benzothiadiazine derivatives [6] [7].

The separation protocol demonstrated remarkable efficiency in distinguishing between closely related stereoisomers, achieving baseline resolution for all diastereomeric pairs except those derived from the (1S-exo)-carboxaldehyde intermediate [6] [7]. This methodology established a valuable precedent for the resolution of other chiral benzothiadiazine systems.

Stereoselective Benzothiazine Formation

The broader field of stereoselective benzothiazine synthesis has benefited from advanced methodologies employing sulfonimidoyl carbanions [9] [10]. These approaches demonstrate complete stereoselectivity within detection limits, providing access to benzothiazine scaffolds with precisely controlled stereochemistry [9] [10].

The intramolecular nucleophilic addition of sulfonimidoyl carbanions to electron-deficient alkenes proceeds with remarkable stereospecificity [9] [10]. This methodology has proven applicable to various electron-withdrawing groups, including esters, nitriles, and ketones, enabling the construction of diverse benzothiazine derivatives with controlled stereochemistry [9] [10].

Green Chemistry Innovations in Thiazine Derivative Synthesis

Microwave-Assisted Synthetic Protocols

The integration of microwave irradiation technology into thiazine synthesis represents a significant advancement in sustainable chemistry practices [11] [12] [13]. Microwave-assisted protocols offer substantial improvements in reaction efficiency, reducing typical reaction times from hours to minutes while maintaining or improving product yields [13] [14] [15].

One exemplary approach involves the microwave-assisted one-pot three-component synthesis of fused benzo [16] [17]thiazine-1,2,3-triazole hybrids [13]. This methodology employs copper(I)-catalyzed 1,3-dipolar cycloaddition reactions under microwave irradiation, achieving efficient heterocycle formation with yields reaching 70-97% [13]. The process demonstrates remarkable efficiency, with reaction times reduced to 15-75 minutes compared to conventional heating methods requiring several hours [13] [15].

Ultrasound-Promoted Synthesis Methodologies

Ultrasonic irradiation has emerged as another powerful green chemistry tool for thiazine derivative synthesis [18] [19]. The ultrasound-promoted approach offers several advantages, including mild reaction conditions, reduced energy consumption, and enhanced reaction rates through cavitation effects [18] [19].

The successful implementation of ultrasound irradiation for thiazole-thiazine hybrid synthesis has been demonstrated through the rapid preparation of coumarin-bearing thiazole derivatives [18] [19]. These protocols achieve yields of 65-85% under mild conditions, with reaction temperatures maintained between 25-60°C and reaction times reduced to 30-120 minutes [18] [19].

Nanoparticle-Catalyzed Green Synthesis

The development of nanoparticle-catalyzed synthesis protocols represents a cutting-edge approach to sustainable thiazine production [20] [21]. Zinc oxide nanoparticles have demonstrated remarkable catalytic efficiency in thiazine synthesis, offering cost-effectiveness, enhanced yields, and reduced reaction durations [20] [21].

The ZnO nanoparticle-catalyzed approach provides several environmental benefits, including catalyst recyclability, reduced waste generation, and the elimination of harsh reaction conditions [20] [21]. The catalyst demonstrates stable performance through multiple reaction cycles, with yields consistently maintained in the 75-95% range [20] [21]. The average crystallite size of the ZnO nanoparticles, determined to be 19.39 nanometers by X-ray diffraction analysis, contributes to the high catalytic activity observed in these systems [21].

Ionic Liquid Support Systems

Ionic liquid-mediated synthesis protocols offer another dimension of green chemistry innovation in thiazine preparation [22]. The use of ionic liquid-tethered substrates enables efficient one-pot, three-component synthesis of 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines [22].

The ionic liquid support methodology provides several advantages, including enhanced reaction efficiency, simplified product isolation, and reduced environmental impact through the use of benign solvents [22]. The protocol demonstrates versatility in substrate scope while maintaining yields in the 60-80% range [22]. The use of 1,2-dichloroethane as a synthetic equivalent for α-haloketones represents an innovative approach to avoiding toxic halogenating reagents [22].

Environmental Impact and Sustainability Metrics

The environmental benefits of green chemistry approaches to thiazine synthesis extend beyond immediate reaction improvements [11] [12] [23]. These methodologies contribute to reduced energy consumption, minimized waste generation, and decreased reliance on hazardous solvents and reagents [11] [12] [23].

Lifecycle assessment studies of green synthesis protocols demonstrate significant improvements in environmental sustainability metrics compared to traditional synthetic approaches [11] [12] [23]. The implementation of renewable starting materials, non-toxic catalysts, and mild reaction conditions collectively contributes to a reduced ecological footprint for thiazine derivative production [11] [12] [23].

Purity

Physical Description

Color/Form

WHITE TO NEARLY WHITE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.95 (LogP)

log Kow = 1.95

1.6

Odor

Appearance

Melting Point

234 °C

227 - 228 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

LESS COMMON USAGES INCL TREATMENT OF DIABETES INSIPIDUS & MGMNT OF HYPERCALCIURIA IN PT WITH RECURRENT URINARY CALCULI COMPOSED OF CALCIUM. /THIAZIDES/

THIAZIDE DIURETICS ARE EFFECTIVE AS ADJUNCTIVE THERAPY IN EDEMA ASSOC WITH CONGESTIVE HEART FAILURE, HEPATIC CIRRHOSIS, & CORTICOSTEROID & ESTROGEN THERAPY, AS WELL AS EDEMA DUE TO VARIOUS FORMS OF RENAL DYSFUNCTION...& SEVERE EDEMA DUE TO PREGNANCY. /THIAZIDES/

CYCLOTHIAZIDE IS ORALLY EFFECTIVE DIURETIC & ANTIHYPERTENSIVE AGENT. DIURESIS OCCURS WITHIN 2 HR & LASTS 18 TO 24 HR. ...IT MAY BE USED AS ADJUNCT TO OTHER ANTIHYPERTENSIVE AGENTS, SUCH AS RESERPINE & GANGLIONIC BLOCKING AGENTS.

For more Therapeutic Uses (Complete) data for CYCLOTHIAZIDE (10 total), please visit the HSDB record page.

Pharmacology

Cyclothiazide is a benzothiadiazide belonging to the class of thiazide diuretics. Cyclothiazide is indicated as adjunctive therapy in edema and in the treatment of hypertension. In addition, this agent is capable of inhibiting rapid desensitization of the ionotropic alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)-type glutamate receptors, thereby potentiating glutamate responses which may induce seizures activity. Cyclothiazide was also found to inhibit gamma-aminobutyric acid (GABA)-A receptors.

MeSH Pharmacological Classification

ATC Code

C03 - Diuretics

C03A - Low-ceiling diuretics, thiazides

C03AA - Thiazides, plain

C03AA09 - Cyclothiazide

Mechanism of Action

...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE THAT IS INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. ... /THEY/... HAVE PARALLEL DOSE-RESPONSE CURVES & COMPARABLE MAX CHLORURETIC EFFECTS. /BENZOTHIADIAZIDES/

RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUID & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. ...SODIUM & WATER DEPLETION...BASIS FOR ANTIHYPERTENSIVE EFFECT. ...DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /BENZOTHIADIAZIDES/

...AS ANTIHYPERTENSIVE AGENTS...EFFECTS APPEAR TO RESULT FROM ALTERED SODIUM BALANCE. ...DRUG-INDUCED SODIUM EXCRETION AS DETERMINANT OF REDUCTION OF BLOOD PRESSURE IS SUGGESTED...PERIPHERAL VASCULAR RESISTANCE IS DECR...DIRECT ACTION...ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDES/

Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/

For more Mechanism of Action (Complete) data for CYCLOTHIAZIDE (7 total), please visit the HSDB record page.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

...THIAZIDES PROBABLY UNDERGO ACTIVE SECRETION IN PROXIMAL TUBULE. RENAL CLEARANCES OF DRUGS ARE HIGH & MAY BE EITHER ABOVE OR BELOW RATE OF FILTRATION. MOST COMPD ARE RAPIDLY EXCRETED WITHIN 3 TO 6 HR. /THIAZIDES/

Wikipedia

Hydroxypyruvic_acid

Drug Warnings

THIAZIDE DIURETICS ARE CONTRAINDICATED IN ANURIA, PATIENTS HYPERSENSITIVE TO THESE & OTHER SULFONAMIDE DRUGS, & IN OTHERWISE HEALTHY PREGNANT WOMEN WITH OR WITHOUT MILD EDEMA. ...SHOULD BE USED WITH CAUTION IN PATIENTS WITH RENAL DISEASE, SINCE THEY MAY PPT AZOTEMIA. /THIAZIDES/

PERIODIC SERUM ELECTROLYTE DETERMINATION SHOULD BE DONE ON ALL PATIENTS IN ORDER TO DETECT ELECTROLYTE IMBALANCE SUCH AS HYPONATREMIA, HYPOCHLOREMIC ALKALOSIS, & HYPOKALEMIA. /THIAZIDES/

DOMINANT ACTION OF THIAZIDES IS TO INCR RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. ... THIAZIDES INHIBIT REABSORPTION OF SODIUM & ITS ATTENDANT ANION, CHLORIDE, IN DISTAL SEGMENT. /THIAZIDES/

For more Drug Warnings (Complete) data for CYCLOTHIAZIDE (10 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals

Methods of Manufacturing

3-CHLOROANILINE IS ACYLATED WITH CHLOROSULFONIC ACID TO PRODUCE 4,6-DISULFONYL CHLORIDE WHICH IS THEN AMIDATED WITH AMMONIA TO GIVE 4,6-DISULFONAMIDE. HEATING LATTER WITH 5-NORBORNENE-2-CARBOXALDEHYDE RESULTS IN CYCLIZATION THROUGH DOUBLE CONDENSATION. PATENT 3,275,625.

Interactions

CONCURRENT ADMIN OF THIAZIDE DIURETICS & MONOAMINE OXIDASE INHIBITORS MAY INCR HYPOTENSION. /THIAZIDE DIURETICS/

...HYPOKALEMIA MAY INTENSIFY ACTION OF NEUROMUSCULAR BLOCKING AGENTS. ... POTASSIUM-DEPLETING DIURETICS ARE KNOWN TO CAUSE HYPOKALEMIA & MAY ENHANCE THIS EFFECT. /DIURETICS/

THIAZIDES ENHANCE ANTIHYPERTENSIVE ACTION OF GUANETHIDINE, ALLOWING DOSE OF GUANETHIDINE TO BE REDUCED & DECR INCIDENCE OF ADVERSE REACTIONS... /THIAZIDES/

For more Interactions (Complete) data for CYCLOTHIAZIDE (23 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Coordinated downregulation of KCC2 and GABA

Li Wan, Lulan Chen, Jiangning Yu, Guoxiang Wang, Zheng Wu, Binbin Qian, Xu Liu, Yun WangPMID: 32892950 DOI: 10.1016/j.bbrc.2020.08.082

Abstract

The GABAreceptor (GABA

R) is the main inhibitory receptor in the adult mammalian brain. GABA

R function is dependent on its expression, distribution, and the chloride (Cl

) transmembrane gradient, which is determined by the potassium-chloride cotransporter 2 (KCC2) in the adult brain. KCC2 and GABA

R are downregulated in an activity-dependent manner during seizure induction. Functionally, KCC2 and GABA

R are closely related membrane proteins which modulate GABAergic inhibition. However, it remains unclear how their downregulation during seizure induction is coordinated. This study aimed to assess this interaction. Our results revealed that KCC2 and GABA

R were simultaneously downregulated in both in vivo and in vitro seizure models induced by the convulsant cyclothazide (CTZ), which was at least partly due to structural coupling in hippocampal neuronal membranes. Immunohistochemistry revealed colocalization of gephyrin with KCC2 and co-immunoprecipitation exhibited a direct coupling between GABA

R α1-subunit and KCC2 protein in hippocampal cell membranes. KCC2 specific short hairpin RNA (KCC2-shRNA) was employed to specifically reduce the expression of KCC2 in cultured hippocampal neurons. This resulted in a significant reduction in KCC2-independent GABAergic miniature inhibitory post-synaptic current (mIPSC) amplitude in shKCC2-transfected neurons. Further, pre-treatment with furosemide, a KCC2 inhibitor, during CTZ stimulation followed by washout significantly prevented convulsant stimulation-induced membrane KCC2 downregulation and significantly attenuated GABA

R downregulation concomitant with recovery of suppressed KCC2-independent GABAergic mIPSC amplitude. Our results suggest that the coordinated downregulation of KCC2 and GABA

R during seizure induction exerts a strong functional impact on GABA

R, highlighting an important regulatory mechanism in epilepsy.

Degeneration of cholinergic basal forebrain nuclei after focally evoked status epilepticus

Francesca Biagioni, Anderson Gaglione, Filippo S Giorgi, Domenico Bucci, Slavianka Moyanova, Antonio De Fusco, Michele Madonna, Francesco FornaiPMID: 30243733 DOI: 10.1016/j.nbd.2018.09.019

Abstract

Status epilepticus (SE) of limbic onset might cause degenerative phenomena in different brain structures, and may be associated with chronic cognitive and EEG effects. In the present study SE was evoked focally by microinfusing picomolar doses of cyclothiazide+bicuculline into the anterior extent of the piriform cortex (APC) in rats, the so-called area tempestas, an approach which allows to evaluate selectively the effects of seizure spreading through the natural anatomical circuitries up to secondary generalization. In the brain of rats submitted to SE we analyzed neuronal density, occurrence of degenerative phenomena (by Fluoro-Jade B-FJB- staining) and expression of heat shock protein-70 (HSP-70) in the piriform cortex, the hippocampus and ventromedial thalamus. We further analyzed in detail, the loss of cholinergic neurons, and the presence of FJB- and HSP-70 positive neurons in basal forebrain cholinergic areas, i.e. the medial septal nucleus (MSN, Ch1), the diagonal band of Broca (DBB, Ch2 and Ch3) and the Nucleus basalis of Meynert (NBM, Ch4). In fact, these nuclei are strictly connected with limbic structures, and play a key pivotal role in different cognitive functions and vigilance. Although recent studies begun to investigate these nuclei in experimental epilepsy and in persons with epilepsy, conflicting results were obtained so far. We showed that after severe and long-lasting, focally induced limbic SE there is a significant cell loss within all of the abovementioned cholinergic nuclei ipsi- and contra-laterally to the infusion site. In parallel, these nuclei show also FJB and heat shock protein-70 expression. Those effects vary depending on the single nucleus assessed and on the severity of the SE seizure score. We also showed the occurrence of cell loss and degenerative phenomena in limbic cortex, hippocampus and limbic thalamic areas. These novel findings show direct evidence of SE-induced neuronal damage which is solely due to seizure activity ruling out potential confounding effects produced by systemic pro-convulsant neurotoxins. A damage to basal forebrain cholinergic nuclei, which may underlie cognitive alterations, is documented for the first time in a model of SE triggered focally.Novel Positive Allosteric Modulators of AMPA Receptors Based on 3,7-Diazabicyclo[3.3.1]nonane Scaffold

Mstislav I Lavrov, Dmitry S Karlov, Tatiana A Voronina, Vladimir V Grigoriev, Aleksey A Ustyugov, Sergey O Bachurin, Vladimir A PalyulinPMID: 31515692 DOI: 10.1007/s12035-019-01768-6

Abstract

A series of new positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors based on 3,7-diazabicyclo[3.3.1]nonane scaffold have been designed, synthesized, and analyzed. In electrophysiological patch clamp studies, several compounds have demonstrated a sub-nanomolar potency. Compound 4 in in vivo tests showed anti-amnestic properties in the scopolamine-induced model of amnesia in the step-through passive avoidance or maximal electroshock experiments in rats at 0.01 mg/kg showing a significant "dose-response" advantage over memantine. Based on the analysis of the flexible docking results of PAMs, the cyclothiazide-like mechanism of binding mode was suggested as the major site for the interaction with AMPA receptors.Mechanisms of zinc modulation of olfactory bulb AMPA receptors

Laura J Blakemore, Paul Q TrombleyPMID: 31082537 DOI: 10.1016/j.neuroscience.2019.05.001

Abstract

The alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors mediates most fast excitatory transmission. Glutamate binding to AMPA receptors (AMPARs) causes most AMPARs to rapidly and completely desensitize, and their desensitization kinetics influence synaptic timing. Thus, factors that alter AMPAR desensitization influence synaptic transmission. Synaptically released zinc is such a factor. Zinc is a neuromodulator with effects on amino acid receptors and synaptic transmission in many brain regions, including the olfactory bulb (OB). We have previously shown in the OB that zinc potentiates AMPAR-mediated currents at low concentrations (30 μM, 100 μM) and inhibits them at a higher concentration (1 mM). It has been hypothesized that zinc potentiates AMPARs by decreasing receptor desensitization. Here, we used cyclothiazide (CTZ), a drug that blocks AMPAR desensitization, to determine whether zinc-mediated potentiation and/or inhibition of AMPA-evoked currents reflect(s) changes in AMPAR desensitization. Zinc largely had biphasic concentration-dependent effects at OB AMPARs. CTZ completely blocked potentiation by zinc but had no significant effect on inhibition. There was a significant negative correlation between the degree of potentiation of AMPAR-mediated currents by 100 μM zinc and a quantitative measure of the degree of AMPAR desensitization (the steady-state to peak [S:P] ratio of AMPA-evoked currents), but no correlation between the degree of current inhibition by 1 mM zinc and the S:P ratio. Together, these findings suggest that low zinc concentrations potentiate rat OB AMPARs by decreasing receptor desensitization, but that the inhibitory effects of higher zinc concentrations are mediated by a separate mechanism.Stargazin differentially modulates ampakine gating kinetics and pharmacology

Daniel P Radin, Yong-Xin Li, Gary Rogers, Richard Purcell, Arnold LippaPMID: 29330065 DOI: 10.1016/j.bcp.2018.01.019

Abstract

It was previously reported that Stargazin (STG) enhances the surface expression of AMPA receptors, controls receptor gating and slows channel desensitization as an auxiliary subunit of the receptors. Ampakines are a class of AMPA receptor positive allosteric modulators that modify rates of transmitter binding, channel activity and desensitization parameters. As such, they have shown efficacy in animal models of neurodegenerative diseases, where excitatory synaptic transmission is compromised. Given the functional similarities between STG and ampakines, the current study sought to probe interactions between STG and ampakine gating properties. The effects of the high impact ampakines, CX614 and cyclothiazide (CTZ), were compared with homomeric GluR1-flip (Glur1i) and GluR2-flop (Glur2o) receptors expressed in HEK293 cells by transient transfection with or without STG gene. STG dramatically enhanced the surface expression of AMPA receptors and increased glutamate-induced steady-state currents during desensitization. STG also increased ratios of 500 μM kainate and 500 μM glutamate activated steady-state currents. STG reduced association rates of ampakines and differentially affected the dissociation rates for both CX614 and CTZ on desensitized receptors. The estimated Kd value for CX614 was lowered from 340 μM to 70 μM, whereas that for CTZ was lowered from 170 μM to 6 μM by STG. The data suggest that Stargazin can dramatically alter the conformation of the receptor dimer interface where CX614 and CTZ are known to bind. This work also demonstrates the importance of considering STG interactions when developing ampakines to treat neurodegenerative diseases in which AMPAergic signaling is compromised.Unitary Properties of AMPA Receptors with Reduced Desensitization

Wei Zhang, Clarissa Eibl, Autumn M Weeks, Irene Riva, Yan-Jun Li, Andrew J R Plested, James R HowePMID: 28863863 DOI: 10.1016/j.bpj.2017.07.030

Abstract

Wild-type AMPA receptors display a characteristic rapidly desensitizing phenotype. Many studies point to the dimer interface between pairs of extracellular ligand binding domains as the key region controlling the rate at which the receptors desensitize. However, mutations at the extracellular end of the pore-forming regions (near the putative ion channel gate) have also been shown to alter desensitization. Here we report the behavior of single GluA4 receptors carrying one of two mutations that greatly reduce desensitization at the level of ensemble currents: the dimer interface mutation L484Y and the Lurcher mutation (A623T, GluA4-Lc) in the extracellular end of M3 (the second true transmembrane helix). Analysis of unitary currents in patches with just one active receptor showed that each mutation greatly prolongs bursts of openings without prolonging the apparent duration of individual openings. Each mutation decreases the frequency with which individual receptors visit desensitized states, but both mutant receptors still desensitize multiple times per second. Cyclothiazide (CTZ) reduced desensitization of wild-type receptors and both types of mutant receptor. Analysis of shut-time distributions revealed a form of short-lived desensitization that was resistant to CTZ and was especially prominent for GluA4-Lc receptors. Despite reducing desensitization of GluA4 L484Y receptors, CTZ decreased the amplitude of ensemble currents through GluA2 and GluA4 LY receptor mutants. Single-channel analysis and comparison of the GluA2 L483Y ligand binding domain dimer in complex with glutamate with and without CTZ is consistent with the conclusion that CTZ binding to the dimer interface prevents effects of the LY mutation to modulate receptor activation, resulting in a reduction in the prevalence of large-conductance substates that accounts for the decrease in ensemble current amplitudes. Together, the results show that similar nondesensitizing AMPA-receptor phenotypes of population currents can arise from distinct underlying molecular mechanisms that produce different types of unitary activity.AMPA receptor-mediated rapid EPSCs in vestibular calyx afferents

Matthew E Kirk, Frances L Meredith, Timothy A Benke, Katherine J RenniePMID: 28298303 DOI: 10.1152/jn.00394.2016

Abstract

In the vestibular periphery neurotransmission between hair cells and primary afferent nerves occurs via specialized ribbon synapses. Type I vestibular hair cells (HCIs) make synaptic contacts with calyx terminals, which enclose most of the HCI basolateral surface. To probe synaptic transmission, whole cell patch-clamp recordings were made from calyx afferent terminals isolated together with their mature HCIs from gerbil crista. Neurotransmitter release was measured as excitatory postsynaptic currents (EPSCs) in voltage clamp. Spontaneous EPSCs were classified as simple or complex. Simple events exhibited a rapid rise time and a fast monoexponential decay (time constant < 1 ms). The remaining events, constituting ~40% of EPSCs, showed more complex characteristics. Extracellular Srgreatly increased EPSC frequency, and EPSCs were blocked by the AMPA receptor blocker NBQX. The role of presynaptic Ca

channels was assessed by application of the L-type Ca

channel blocker nifedipine (20 µM), which reduced EPSC frequency. In contrast, the L-type Ca

channel opener BAY K 8644 increased EPSC frequency. Cyclothiazide increased the decay time constant of averaged simple EPSCs by approximately twofold. The low-affinity AMPA receptor antagonist γ-d-glutamylglycine (2 mM) reduced the proportion of simple EPSCs relative to complex events, indicating glutamate accumulation in the restricted cleft between HCI and calyx. In crista slices EPSC frequency was greater in central compared with peripheral calyces, which may be due to greater numbers of presynaptic ribbons in central hair cells. Our data support a role for L-type Ca

channels in spontaneous release and demonstrate regional variations in AMPA-mediated quantal transmission at the calyx synapse.

In vestibular calyx terminals of mature cristae we find that the majority of excitatory postsynaptic currents (EPSCs) are rapid monophasic events mediated by AMPA receptors. Spontaneous EPSCs are reduced by an L-type Ca

channel blocker and notably enhanced in extracellular Sr

EPSC frequency is greater in central areas of the crista compared with peripheral areas and may be associated with more numerous presynaptic ribbons in central hair cells.

Role of GluA3 AMPA Receptor Subunits in the Presynaptic and Postsynaptic Maturation of Synaptic Transmission and Plasticity of Endbulb-Bushy Cell Synapses in the Cochlear Nucleus

Flora M Antunes, Maria E Rubio, Karl KandlerPMID: 32051325 DOI: 10.1523/JNEUROSCI.2573-19.2020

Abstract

The AMPA receptor (AMPAR) subunit GluA3 has been suggested to shape synaptic transmission and activity-dependent plasticity in endbulb-bushy cell synapses (endbulb synapses) in the anteroventral cochlear nucleus, yet the specific roles of GluA3 in the synaptic transmission at endbulb synapses remains unexplored. Here, we compared WT and GluA3 KO mice of both sexes and identified several important roles of GluA3 in the maturation of synaptic transmission and short-term plasticity in endbulb synapses. We show that GluA3 largely determines the ultrafast kinetics of endbulb synapses glutamatergic currents by promoting the insertion of postsynaptic AMPARs that contain fast desensitizing flop subunits. In addition, GluA3 is also required for the normal function, structure, and development of the presynaptic terminal which leads to altered short term-depression in GluA3 KO mice. The presence of GluA3 reduces and slows synaptic depression, which is achieved by lowering the probability of vesicle release, promoting efficient vesicle replenishment, and increasing the readily releasable pool of synaptic vesicles. Surprisingly, GluA3 also makes the speed of synaptic depression rate-invariant. We propose that the slower and rate-invariant speed of depression allows an initial response window that still contains presynaptic firing rate information before the synapse is depressed. Because this response window is rate-invariant, GluA3 extends the range of presynaptic firing rates over which rate information in bushy cells can be preserved. This novel role of GluA3 may be important to allowing the postsynaptic targets of spherical bushy cells in mice use rate information for encoding sound intensity and sound localization.We report novel roles of the glutamate receptor subunit GluA3 in synaptic transmission in synapses between auditory nerve fibers and spherical bushy cells (BCs) in the cochlear nucleus. We show that GluA3 contributes to the generation of ultrafast glutamatergic currents at these synapses, which is important to preserve temporal information about the sound. Furthermore, we demonstrate that GluA3 contributes to the normal function and development of the presynaptic terminal, whose properties shape short-term plasticity. GluA3 slows and attenuates synaptic depression, and makes it less dependent on the presynaptic firing rates. This may help BCs to transfer information about the high rates of activity that occur at the synapse

to postsynaptic targets that use rate information for sound localization.

Structural mechanisms of activation and desensitization in neurotransmitter-gated ion channels

Andrew J R PlestedPMID: 27273633 DOI: 10.1038/nsmb.3214